1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
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Overview
Description
1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with distinct biological functions.
Uniqueness
1H-Indole-2-carboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- stands out due to its unique structure, which combines the indole ring with a naphthalene moiety. This structural feature enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
138112-95-5 |
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Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-26-18-10-9-15-6-4-7-16(19(15)14-18)11-12-23-22(25)21-13-17-5-2-3-8-20(17)24-21/h2-10,13-14,24H,11-12H2,1H3,(H,23,25) |
InChI Key |
VRWWBTBOWUNVQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC4=CC=CC=C4N3)C=C1 |
Origin of Product |
United States |
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